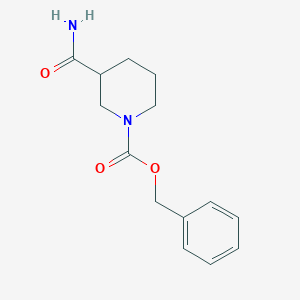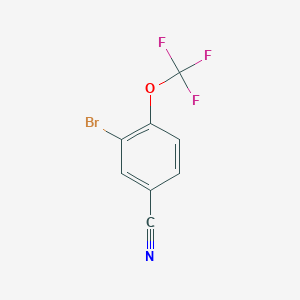
3-Bromo-4-(trifluoromethoxy)benzonitrile
Overview
Description
The compound 3-Bromo-4-(trifluoromethoxy)benzonitrile is a brominated and trifluoromethoxy-substituted benzonitrile derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of 3-Bromo-4-(trifluoromethoxy)benzonitrile. For instance, 4-(Trifluoromethyl)benzonitrile has been studied as an electrolyte additive for lithium-ion batteries, indicating the potential electrochemical stability and reactivity of trifluoromethylated benzonitriles . Additionally, the reactivity of benzonitriles with benzenethiols in the presence of InCl3•4H2O has been explored, which may suggest possible reaction pathways for the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that the synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile could potentially involve similar steps, with the introduction of the trifluoromethoxy group likely occurring through a nucleophilic substitution reaction.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile has been determined by X-ray crystallography, revealing molecules linked through hydrogen bonds forming a dense two-dimensional network . Although the exact structure of 3-Bromo-4-(trifluoromethoxy)benzonitrile is not provided, it can be inferred that the presence of electronegative substituents such as bromo and trifluoromethoxy groups would influence the molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds, such as the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, indicates that brominated and trifluoromethylated compounds can undergo addition-elimination and substitution reactions . This suggests that 3-Bromo-4-(trifluoromethoxy)benzonitrile may also participate in such reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile are not directly reported, the properties of related compounds can provide some insights. For example, the vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory, which could be relevant for understanding the vibrational properties of the compound . The electrochemical properties of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive suggest that the trifluoromethyl group can confer stability to the benzonitrile moiety under high voltage conditions .
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Schlosser and Castagnetti (2001) demonstrated the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium, which serves as an intermediate in the synthesis of various organofluorine compounds. This research highlights the chemical reactivity and potential applications of 3-Bromo-4-(trifluoromethoxy)benzonitrile in organic synthesis (Schlosser & Castagnetti, 2001).
Vibrational Spectra Studies :
- Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted vibrational spectral studies on 4-bromo benzonitrile, providing insights into the fundamental vibrational frequencies and intensities. This research is crucial for understanding the molecular characteristics and behavior of similar compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Organofluorine Compound Synthesis :
- Research by Castagnetti and Schlosser (2001) again emphasized the role of 3-Bromo-4-(trifluoromethoxy)benzonitrile in synthesizing new organofluorine compounds. Their work highlights the versatility of trifluoromethoxyphenyllithiums as intermediates in organic synthesis (Castagnetti & Schlosser, 2001).
Application in High Voltage Lithium Ion Batteries :
- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries. This application demonstrates the potential of 3-Bromo-4-(trifluoromethoxy)benzonitrile derivatives in enhancing the performance of energy storage devices (Huang et al., 2014).
Electrochemical Studies :
- Arias and Brillas (1985) explored the electrochemical oxidation of dibromoaniline derivatives, shedding light on the electrochemical properties of benzonitrile compounds. This research is relevant to understanding the electrochemical behavior of 3-Bromo-4-(trifluoromethoxy)benzonitrile (Arias & Brillas, 1985).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKWODPBBWZVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596261 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
191602-89-8 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)
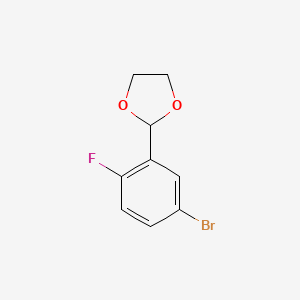
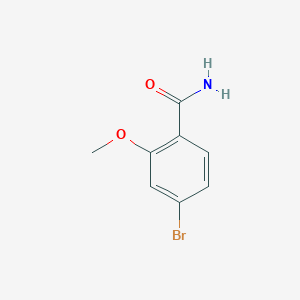

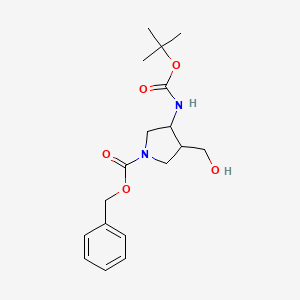
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)



